N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide
Description
N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative featuring a dihydroindole core substituted with a cyclopentyl group at the indole nitrogen and a (2E)-3-(furan-2-yl)prop-2-enoyl moiety at position 1.
Properties
IUPAC Name |
N-cyclopentyl-1-[(E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(10-7-17-6-3-13-26-17)22-12-11-15-14-18(8-9-19(15)22)27(24,25)21-16-4-1-2-5-16/h3,6-10,13-14,16,21H,1-2,4-5,11-12H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITCYYHWRPWMDO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl-substituted benzaldehyde analogs. This involves reacting 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors, while the sulfonamide group can interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, and synthesis methodologies.
Structural Analogues from Pharmacopeial Standards ()
Compounds e , f , g , and h in share amide/acetamide backbones with aromatic substituents. Key comparisons include:
The target compound’s sulfonamide group distinguishes it from the acetamide derivatives in , which may confer different solubility profiles and target selectivity.
Physicochemical and Pharmacokinetic Inferences
Although direct data are unavailable, structural comparisons permit hypotheses:
The furan ring in the target compound may enhance metabolic stability compared to Compounds e–h, which contain hydrolytically labile amide bonds. Conversely, the (E)-propenoyl group could introduce photoisomerization risks, a factor absent in saturated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
